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molecular formula C9H7ClN2S B3034777 5-Chloro-3-p-tolyl-[1,2,4]thiadiazole CAS No. 221038-01-3

5-Chloro-3-p-tolyl-[1,2,4]thiadiazole

Cat. No. B3034777
M. Wt: 210.68 g/mol
InChI Key: HSGWDQKQCPUKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023852B2

Procedure details

A mixture of 5-chloro-3-p-tolyl-1,2,4-thiadiazole (900 mg, 4.27 mmol) and piperazine (1.84 g, 21.4 mmol) in 25 mL EtOH were heated to reflux and stirred for 1 h at this temperature. The resulting yellow solution was cooled to room temperature and concentrated in vacuo. The residue was purified by flash column chromatography on silica eluting with a gradient formed from DCM, MeOH and NEt3 to yield after evaporation of the product containing fractions 1.1 g (99%) of the title compound as light yellow solid. MS (m/e): 261.3 (MH+).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=2)[N:3]=1.[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>CCO>[C:10]1([CH3:13])[CH:11]=[CH:12][C:7]([C:4]2[N:3]=[C:2]([N:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)[S:6][N:5]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
ClC1=NC(=NS1)C1=CC=C(C=C1)C
Name
Quantity
1.84 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from DCM, MeOH and NEt3
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation of the product
ADDITION
Type
ADDITION
Details
containing fractions 1.1 g (99%) of the title compound as light yellow solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=C(C=C1)C1=NSC(=N1)N1CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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